methyl 2-[2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamido]benzoate
Description
Methyl 2-[2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamido]benzoate is a structurally complex heterocyclic compound characterized by a tricyclic core featuring fused oxa- and diaza rings. The molecule integrates a tetrahydrofuran (oxolan-2-yl) substituent and a sulfanylacetamido-benzoate moiety, which likely influence its physicochemical and biological properties.
Its benzoate ester group and sulfanyl linkage are reminiscent of sulfonylurea herbicides (e.g., metsulfuron methyl ester), which inhibit plant acetolactate synthase (ALS) . However, the tricyclic core and tetrahydrofuran substituent differentiate it from conventional sulfonylureas.
Properties
IUPAC Name |
methyl 2-[[2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-32-24(31)16-8-2-4-10-18(16)26-20(29)14-35-25-27-21-17-9-3-5-11-19(17)34-22(21)23(30)28(25)13-15-7-6-12-33-15/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDUTYVLNYCYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamido]benzoate (CAS No. 899941-98-1) is a complex organic compound characterized by a unique molecular structure that includes multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 493.5 g/mol. Its structure incorporates a diazatricyclo framework and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899941-98-1 |
| Molecular Weight | 493.5 g/mol |
| Molecular Formula | C25H23N3O6S |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors on cell surfaces or within cells.
- Gene Expression Alteration : The compound may influence gene expression related to various biological processes.
Biological Activity Studies
Research into the biological activities of this compound has focused primarily on its potential as an antimicrobial agent and its effects on cancer cells.
Antimicrobial Activity
Recent studies have suggested that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the incorporation of sulfur and nitrogen heterocycles has been associated with enhanced antibacterial and antifungal activities.
Anticancer Potential
Preliminary investigations indicate that methyl 2-[2-(...)] may possess anticancer properties due to its ability to induce apoptosis in cancer cell lines. The specific pathways involved remain under investigation but are thought to include the modulation of apoptotic factors and cell cycle regulators.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains using agar diffusion methods. Results indicated that compounds with similar diazatricyclo structures showed potent activity against Gram-positive and Gram-negative bacteria, suggesting a potential for development as novel antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the induction of cell cycle arrest and apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides
The compound shares structural motifs with sulfonylurea herbicides listed in , such as metsulfuron methyl ester and ethametsulfuron methyl ester . These herbicides feature a triazine ring linked to a sulfonylurea bridge and a benzoate ester group. A comparative analysis is provided below:
Key Differences :
- The target compound’s tricyclic core lacks the triazine ring critical for ALS inhibition in sulfonylureas, suggesting a divergent mechanism of action.
- The tetrahydrofuran substituent may enhance solubility or metabolic stability compared to simpler alkyl/aryl groups in sulfonylureas.
Spirocyclic and Benzothiazole Derivatives
describes spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share functional groups (e.g., oxa-aza rings) with the target compound. However, the latter’s tricyclic framework and sulfanylacetamido linkage distinguish it from these spiro derivatives.
Research Findings and Hypotheses
Physicochemical Properties
While experimental data for the target compound are unavailable in the provided evidence, its ester and sulfanyl groups suggest moderate hydrophobicity. The tetrahydrofuran substituent may enhance solubility in polar solvents compared to purely aromatic analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
